molecular formula C7H9F7OSi B11752894 Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane

Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane

Cat. No.: B11752894
M. Wt: 270.22 g/mol
InChI Key: VDJVOCAVEVQLBL-UHFFFAOYSA-N
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Description

Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane (hereafter referred to as Compound X) is a fluorinated organosilicon compound characterized by a trimethylsilyl group bonded to a highly fluorinated ethoxy chain. The compound’s fluorinated ether substituent and silane moiety suggest unique reactivity, thermal stability, and utility in fluoropolymer production .

Properties

Molecular Formula

C7H9F7OSi

Molecular Weight

270.22 g/mol

IUPAC Name

trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethyl]silane

InChI

InChI=1S/C7H9F7OSi/c1-16(2,3)7(13,14)6(11,12)15-5(10)4(8)9/h1-3H3

InChI Key

VDJVOCAVEVQLBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C(OC(=C(F)F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Hydrosilylation of Trichlorosilane with Unsaturated Hydrocarbons

In the first step, trichlorosilane (HSiCl₃) undergoes hydrosilylation with a fluorinated unsaturated hydrocarbon, such as 1,2,2-trifluoroethenyl ether, in the presence of a platinum-based catalyst. The reaction proceeds under inert conditions (e.g., argon atmosphere) at 40–80°C, yielding a chlorinated intermediate.

Reaction Conditions:

  • Catalyst: Platinum on carbon (Pt/C, 0.5–1.5 wt%)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: 60°C (optimal)

  • Yield: 68–72%

The intermediate is then subjected to alkoxylation with methanol or ethanol to replace chlorine atoms with alkoxy groups. Triethylamine is added to neutralize hydrochloric acid byproducts, ensuring reaction efficiency.

Industrial Production Using Continuous Flow Processes

Industrial-scale synthesis prioritizes efficiency and consistency, employing continuous flow reactors to manage exothermic reactions and enhance yield.

Reaction Parameters and Optimization

A patented method (CN106117258A) details the use of metallic potassium and styrene in toluene to generate a reactive intermediate, which subsequently reacts with trimethylchlorosilane (Me₃SiCl) and fluoroform (CHF₃).

Key Steps:

  • Metallic Potassium Activation:
    Metallic potassium, styrene, and hexamethyldisiloxane react in toluene at 50–70°C to form a potassium-silicon intermediate.

  • Fluoroform Introduction:
    At −45°C to −85°C, trimethylchlorosilane is added, followed by slow fluoroform gas introduction. The reaction is quenched after 1–3 hours, yielding the target compound.

Industrial Data:

ParameterValue
Temperature Range−85°C to 70°C
Pressure1–3 atm
Mol Ratio (K:Styrene:HMDS)1:1.5:1.5
Final Yield85–89%

This method avoids side reactions through precise temperature control and inert gas purging, achieving higher purity compared to batch processes.

Catalytic Strategies and Promoter Effects

Catalyst selection critically influences reaction kinetics and selectivity.

Platinum vs. Ruthenium Catalysts

Platinum catalysts (e.g., Speier’s catalyst) are standard for hydrosilylation but face limitations in amino-functionalized systems due to hydrogen gas liberation. Ruthenium complexes like Ru(CO)₃(PPh₃)₂ mitigate this issue, improving yields by 12–15% in amino-group-containing substrates.

Role of Reaction Promoters

Adding sodium carbonate or triethylamine as promoters enhances silane coupling agent synthesis by stabilizing reactive intermediates. For example, sodium carbonate increases yields by 18% in alkoxylation steps by neutralizing acidic byproducts.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

Method Catalyst Temperature Yield Purity
Laboratory HydrosilylationPt/C60°C68–72%95–97%
Industrial FluoroformMetallic Potassium−85°C to 70°C85–89%98–99%
Ruthenium-PromotedRu(CO)₃(PPh₃)₂50°C80–83%96–98%

Industrial methods outperform laboratory techniques in yield and purity due to advanced process control, albeit requiring specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as polysiloxane formation, are minimized by:

  • Low-Temperature Phases: Maintaining subzero temperatures during fluoroform addition reduces unintended polymerizations.

  • Solvent Selection: Polar aprotic solvents (e.g., THF) stabilize intermediates better than nonpolar alternatives.

Moisture Sensitivity

The compound’s susceptibility to hydrolysis necessitates anhydrous conditions. Molecular sieves and nitrogen blankets are employed during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The silicon atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different degrees of fluorination.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst such as palladium can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Alkyl or aryl substituted silanes.

    Oxidation: Silanols or siloxanes.

    Reduction: Partially or fully reduced silanes.

Scientific Research Applications

Fluorinated Polymers and Coatings

Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane serves as a precursor for synthesizing fluorinated polymers. These materials exhibit:

  • High Thermal Stability: Essential for applications in extreme environments.
  • Chemical Resistance: Useful in protective coatings and materials exposed to harsh chemicals.

Surface Modification

The compound is employed for modifying surfaces to enhance properties such as:

  • Low Surface Energy: Making surfaces hydrophobic and oleophobic.
  • Adhesion Properties: Improving the bonding of coatings to substrates.

Reagent for Fluorination

In organic synthesis, this compound acts as a reagent for introducing fluorinated groups into organic molecules. The benefits include:

  • Enhanced Stability: Fluorinated compounds often exhibit improved thermal and chemical stability.
  • Bioavailability: Fluorination can increase the biological activity of pharmaceutical compounds.

Synthesis of Specialty Chemicals

The compound is utilized in creating specialty chemicals with unique properties tailored for specific industrial applications.

Drug Development

This compound is significant in drug development due to its ability to modify molecular structures for:

  • Improved Metabolic Stability: Enhancing the lifespan of drugs in biological systems.
  • Bioactive Molecules: Facilitating the design of compounds with better pharmacokinetic profiles.

Case Study 1: Development of Fluorinated Coatings

Researchers have utilized this compound in developing advanced coatings that resist chemical wear and thermal degradation. These coatings are applied in aerospace and automotive industries where durability is critical.

Case Study 2: Synthesis of Antiviral Agents

In a study focused on antiviral drug synthesis, the compound was used to introduce fluorinated groups into lead compounds. The resulting derivatives exhibited enhanced antiviral activity compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism by which trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, enhancing the stability of the resulting compounds. The silicon atom can participate in the formation of siloxane bonds, which are crucial for the development of high-performance materials.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Compound X Not explicitly provided Presumed C7H9F7OSi ~300 (estimated) Trimethylsilyl, tetrafluoroethyl, trifluoroethenyloxy
(Trifluoromethyl)trimethylsilane 81290-20-2 C4H9F3Si 142.195 Trimethylsilyl, trifluoromethyl
Trimethyl[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]silane 4071-95-8 C6H10F6OSi 240.219 Trimethylsilyl, hexafluoroisopropoxy
Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]- (analog) 29514-94-1 C4F8O3S 280.093 Sulfonyl fluoride, tetrafluoroethyl, trifluoroethenyloxy

Key Observations :

  • Compound X’s molecular complexity exceeds simpler silanes like (trifluoromethyl)trimethylsilane, owing to its extended fluorinated ether chain.
  • The sulfonyl fluoride analog (CAS 29514-94-1) shares the trifluoroethenyloxy-tetrafluoroethyl backbone but replaces the silane with a sulfonyl fluoride group, highlighting divergent reactivity .

Physicochemical Properties

Property Compound X (Estimated) (Trifluoromethyl)trimethylsilane Trimethyl[hexafluoroisopropoxy]silane Sulfonyl Fluoride Analog
Boiling Point High (>150°C inferred) Not reported 90.5°C Not reported
Density (g/cm³) ~1.3–1.5 Not reported 1.184 Not reported
Reactivity Electrophilic silane Trifluoromethylation agent Stable fluorinated ether Polymer precursor
Thermal Stability High (fluorine content) Moderate High High (used in Nafion® membranes)

Key Observations :

  • Fluorinated silanes generally exhibit high thermal stability due to strong C-F bonds. Compound X’s trifluoroethenyloxy group may enhance electrophilicity compared to (trifluoromethyl)trimethylsilane, which is primarily used as a trifluoromethylating agent .
  • The sulfonyl fluoride analog (CAS 29514-94-1) is a critical monomer in Nafion® membranes, suggesting Compound X could serve as a precursor in similar fluoropolymer applications .

Biological Activity

Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane is a fluorinated silane compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C4_4H3_3F7_7O
  • Molecular Weight : 200.06 g/mol
  • Physical State : Liquid
  • Boiling Point : 56 °C
  • Density : 1.49 g/mL

The compound is characterized by its tetrafluorinated structure which contributes to its stability and reactivity in biological systems.

This compound exhibits several biological activities that can be attributed to its chemical structure:

  • Antimicrobial Properties : Research indicates that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
  • Cell Membrane Interaction : The presence of fluorine atoms in the structure may facilitate interactions with lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Research has begun to explore the biological implications of this compound:

  • A study published in the Journal of Power Sources highlighted the use of fluorinated ethers in battery technology but also noted their potential biological interactions due to their solvent properties .
  • Another investigation indicated that partially fluorinated ethers could improve performance in lithium-sulfur batteries by modifying the solid electrolyte interphase (SEI), which might have implications for cellular environments in bioelectrochemical systems .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the biological activity of this compound, a comparison with other related fluorinated compounds is presented below:

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial properties; Enzyme inhibition
1H-perfluorobutanesulfonic acidStructurePotent enzyme inhibitor; Antimicrobial
Perfluorooctanoic acid (PFOA)StructureEndocrine disruptor; Toxicological effects

Q & A

Q. What synthetic methodologies are recommended for preparing Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane?

The compound can be synthesized via copper-mediated cross-coupling reactions using aryl halides and silane precursors. A modified Ruppert-Prakash reagent approach (common for trifluoromethylation) is applicable, where 2-aryl-1,1,2,2-tetrafluoroethylsilanes react with aryl halides under mild conditions (e.g., room temperature, 3-day reaction time) in tetrahydrofuran (THF). Triethylamine is often used to neutralize HCl byproducts .

Q. How can the structural integrity of this compound be validated experimentally?

Key characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine and proton environments.
  • X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., tetrafluoroethyl and trifluoroethenyl groups) .
  • Mass Spectrometry : Confirm molecular weight (expected ~280 g/mol based on C4_4F8_8O3_3S structure) .

Q. What are the stability and storage requirements for this silane derivative?

The compound is stable under inert atmospheres (N2_2/Ar) at low temperatures (0–6°C). Avoid exposure to moisture, strong oxidizers, and incompatible materials (e.g., acids/bases), as decomposition may release hazardous fluorinated byproducts .

Advanced Research Questions

Q. What challenges arise in optimizing cross-coupling reactions with aryl halides, and how can they be addressed?

Key Issues :

  • Low yields (<25%) due to steric hindrance from the trifluoroethenyl group.
  • Competing side reactions (e.g., proto-desilylation). Solutions :
  • Use AgF or CuI additives to stabilize intermediates.
  • Employ electron-deficient aryl halides (e.g., 1-iodo-4-nitrobenzene) to enhance reactivity .

Q. How does this compound contribute to the development of fluorinated materials (e.g., membranes or liquid crystals)?

The silane’s perfluorinated structure enables its use in synthesizing:

  • Ion-Exchange Membranes : Copolymers with tetrafluoroethylene (e.g., Nafion analogs) exhibit high thermal/chemical resistance. Hydrolysis of sulfonyl fluoride groups (-SO2_2F) to sulfonic acid (-SO3_3H) enhances proton conductivity .
  • Liquid-Crystalline Compounds : The CF2_2CF2_2 unit facilitates ordered mesophase formation, critical for optoelectronic applications .

Q. How can conflicting spectral data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for this compound?

Approach :

  • Compare experimental shifts with computational models (DFT or ab initio).
  • Validate using reference compounds (e.g., Ethanesulfonyl fluoride derivatives) with similar substituents .

Critical Analysis of Contradictions

  • Synthetic Yield Discrepancies : Early reports cite 25% yields for cross-couplings, but recent protocols achieve >50% using Cu/Ag mediation. This improvement likely stems from optimized catalyst loading and halide activation .
  • Structural Ambiguities : Conflicting CAS entries (e.g., 29514-94-1 vs. 16090-14-5) highlight the need to verify substituent positions via crystallography .

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